molecular formula C10H10FNO2 B8425522 3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine

3-Fluoro-4-[(oxolan-3-yl)carbonyl]pyridine

Cat. No. B8425522
M. Wt: 195.19 g/mol
InChI Key: GHOMTVOXWOWEPW-UHFFFAOYSA-N
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Patent
US09227967B2

Procedure details

Diisopropylamine (605 μL, 4.30 mmol) was dissolved in THF (8 mL) and cooled to −78° C. nBuLi (1.72 mL, 2.5 M in hexanes, 4.30 mmol) was added and the resulting solution was stirred for 10 min, warmed to room temperature for 30 min and re-cooled to −78° C. 3-Fluoro-pyridine (370 μL, 4.30 mmol) was added drop-wise and the reaction mixture was stirred for 2 h. A solution of N-methoxy-N-methyloxolane-3-carboxamide (685 mg, 4.30 mmol) in THF (4.2 mL) was added drop-wise and the reaction mixture was warmed to room temperature and stirred for 15 min. The reaction mixture was quenched with sat aq NH4OAc (5 mL), diluted with EtOAc (50 mL), washed with water (2×25 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by normal phase column chromatography to give the title compound as a yellow gum (61.0 mg, 10%). LCMS (ES+): 196.0 (M+H)+.
Quantity
605 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Quantity
370 μL
Type
reactant
Reaction Step Three
Quantity
685 mg
Type
reactant
Reaction Step Four
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Four
Yield
10%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1.CON(C)[C:23]([CH:25]1[CH2:29][CH2:28][O:27][CH2:26]1)=[O:24]>C1COCC1>[F:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[C:23]([CH:25]1[CH2:29][CH2:28][O:27][CH2:26]1)=[O:24]

Inputs

Step One
Name
Quantity
605 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.72 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
370 μL
Type
reactant
Smiles
FC=1C=NC=CC1
Step Four
Name
Quantity
685 mg
Type
reactant
Smiles
CON(C(=O)C1COCC1)C
Name
Quantity
4.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat aq NH4OAc (5 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
washed with water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by normal phase column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=NC=CC1C(=O)C1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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